Product packaging for rac trans-Lafutidine(Cat. No.:CAS No. 206449-94-7)

rac trans-Lafutidine

Cat. No.: B121303
CAS No.: 206449-94-7
M. Wt: 431.6 g/mol
InChI Key: KMZQAVXSMUKBPD-GORDUTHDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac trans-Lafutidine (CAS 206449-94-7) is a high-purity analytical standard of a second-generation histamine H2-receptor antagonist. This compound is provided for analytical purposes such as method development, validation, and quality control during drug development, ensuring traceability against pharmacopeial standards . As a research chemical, this compound is integral to studying anti-ulcer agents due to its unique dual mechanism of action. Like the lafutidine API, it acts not only as a potent acid secretion blocker but also exhibits significant gastroprotective activity . Its protective effects are primarily mediated through capsaicin-sensitive afferent neurons, leading to enhanced gastric mucosal blood flow and the promotion of mucosal recovery after damage . This action is independent of its H2-receptor antagonism and does not directly protect epithelial cells but facilitates mucosal restitution . Research further indicates that lafutidine can inhibit gastric acid secretion through an H2 receptor-independent pathway, such as in response to stomach distention, highlighting its unique profile compared to conventional H2 antagonists . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H29N3O4S B121303 rac trans-Lafutidine CAS No. 206449-94-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(furan-2-ylmethylsulfinyl)-N-[(E)-4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4S/c26-21(18-30(27)17-20-7-6-14-28-20)23-9-2-5-13-29-22-15-19(8-10-24-22)16-25-11-3-1-4-12-25/h2,5-8,10,14-15H,1,3-4,9,11-13,16-18H2,(H,23,26)/b5-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZQAVXSMUKBPD-GORDUTHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCNC(=O)CS(=O)CC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)CC2=CC(=NC=C2)OC/C=C/CNC(=O)CS(=O)CC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301110782
Record name 2-[(2-Furanylmethyl)sulfinyl]-N-[(2E)-4-[[4-(1-piperidinylmethyl)-2-pyridinyl]oxy]-2-buten-1-yl]acetamide
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Molecular Weight

431.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206449-94-7, 118288-08-7
Record name 2-[(2-Furanylmethyl)sulfinyl]-N-[(2E)-4-[[4-(1-piperidinylmethyl)-2-pyridinyl]oxy]-2-buten-1-yl]acetamide
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-[(2-Furanylmethyl)sulfinyl]-N-[(2E)-4-[[4-(1-piperidinylmethyl)-2-pyridinyl]oxy]-2-buten-1-yl]acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetamide, 2-[(2-furanylmethyl)sulfinyl]-N-[(2Z)-4-[[4-(1-piperidinylmethyl)-2-pyridinyl]oxy]-2-buten-1-yl]-, (+)
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Synthetic Methodologies and Stereochemical Investigations for Rac Trans Lafutidine

Research on Synthetic Pathways and Process Optimization

The industrial synthesis of lafutidine (B194869) primarily focuses on the (Z)- or cis-isomer, which is the active pharmaceutical ingredient. However, the formation of the (E)- or trans-isomer is a key consideration in process development and impurity control. Research in this area is geared towards maximizing the yield of the desired isomer while understanding and controlling the formation of others.

Development of Stereoselective Synthetic Approaches for the trans-Isomer

While the primary goal of most syntheses is the cis-isomer, the principles of stereoselective synthesis can be applied to control the formation of the trans-isomer. Stereoselectivity in the synthesis of lafutidine's core structure, particularly the butenyl chain, is critical. The geometry of the double bond is typically established during the coupling of the pyridine-containing moiety with the side chain.

Approaches to influence the stereochemical outcome include:

Selection of Starting Materials: Utilizing precursors that inherently favor the formation of a trans-double bond.

Catalyst Control: The use of specific catalysts, such as in Wittig or Horner-Wadsworth-Emmons reactions, can influence the cis/trans ratio of the resulting alkene.

Reaction Conditions: Modifying reaction parameters like temperature and solvent can shift the equilibrium towards the thermodynamically more stable trans-isomer.

For example, the addition of titanium enolates to gamma-lactols has been shown in other contexts to afford trans-2,5-disubstituted tetrahydrofurans with a higher trans/cis ratio as the steric bulk of the reactants increases nih.gov. Similar principles could be applied to favor the trans-geometry in the lafutidine side chain.

Optimization of Reaction Conditions for Enhanced Isomeric Purity

Process optimization is crucial for maximizing the yield and purity of the target compound. This involves a systematic investigation of various reaction parameters to find the optimal conditions. For a given synthetic route, factors such as solvent, temperature, reaction time, and the type of base or catalyst can significantly impact the isomeric ratio and impurity profile nih.govnih.gov.

Key optimization strategies include:

Solvent and Temperature Screening: Running the reaction in various solvents and at different temperatures can reveal conditions that favor one isomer over the other nih.govnih.gov. For instance, in one study on a different compound, it was found that lower temperatures led to insufficient reaction progress, while higher temperatures increased by-product formation, necessitating a precise optimal temperature nih.gov.

Catalyst and Reagent Selection: The choice of reagents can be pivotal. In some syntheses, replacing traditional methods with alternatives, such as using hydroxylamine hydrochloride for aminolysis instead of hydrazine hydrate, has been shown to prevent the formation of specific impurities like dihydro lafutidine, thereby simplifying purification and improving yield google.comgoogle.com.

Automated Experimentation: High-throughput experimentation and automated systems can be used to rapidly screen multiple reaction conditions, allowing for efficient optimization of variables like stoichiometry, temperature, and residence time to achieve the highest yield and cleanest impurity profile purdue.edu.

Table 1: Factors Influencing Isomeric Purity During Synthesis
ParameterInfluence on SynthesisOptimization Goal
TemperatureAffects reaction rate and can influence the thermodynamic vs. kinetic product ratio, impacting isomer formation. nih.govIdentify a temperature that maximizes the formation of the desired isomer while minimizing degradation and side reactions. nih.gov
SolventSolvent polarity can stabilize transition states differently, favoring one stereochemical pathway over another.Select a solvent that provides the best selectivity for the trans-isomer and facilitates purification.
Catalyst/ReagentThe choice of catalyst or reagent (e.g., base, reducing agent) directly influences the reaction mechanism and stereochemical outcome. nih.govEmploy catalysts and reagents that stereoselectively favor the trans-isomer.
Reaction TimeCan affect the extent of isomerization or degradation of the desired product. nih.govDetermine the optimal time to maximize yield before significant by-product formation occurs.

Characterization of Impurity Profiles and Degradation Pathways

A thorough understanding of potential impurities and degradation products is mandated by regulatory bodies to ensure the safety and stability of pharmaceutical products. Forced degradation studies are performed to identify these products and establish degradation pathways rsc.orgnih.gov.

Identification and Elucidation of Synthesis-Related Impurities

During the synthesis of lafutidine, several process-related impurities can be formed. These can include unreacted starting materials, intermediates, reagents, and by-products from side reactions. The dihydro lafutidine impurity, for example, has been identified in syntheses that use a hydrazinolysis route google.com. Specific impurities are often designated with codes such as Imp-A, Imp-B, Imp-C, and Imp-D, with some being related to both the synthesis process and degradation pathways researchgate.net.

Commonly identified impurities include:

(Z)-4-((4-(Piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-amine: A key intermediate in the synthesis synzeal.com.

Lafutidine Dihydro Impurity: An impurity formed through the reduction of the double bond in the butenyl chain google.comsynzeal.com.

Lafutidine N-Oxide: An oxidation product of the parent drug veeprho.com.

trans-Lafutidine: The (E)-isomer of lafutidine, considered a stereochemical impurity veeprho.com.

Mechanistic Studies of Degradation Products under Varied Conditions

Forced degradation studies expose lafutidine to harsh conditions such as acid, base, oxidation, heat, and light to simulate potential degradation over the product's shelf-life. Lafutidine shows significant degradation in alkaline environments and is less susceptible to degradation under acidic, oxidative, and photolytic conditions, while being relatively stable in neutral conditions semanticscholar.orgresearchgate.net.

Hydrolysis, oxidation, and photolysis are the main degradation pathways pharmacy180.com.

Acidic and Basic Hydrolysis: In acidic conditions, degradation products (DPs) such as DPs IV, V, VII, and IX are formed. Basic conditions lead to the formation of DPs I, X, and XIII rsc.org. The amide group in lafutidine, while more stable than an ester, can be hydrolyzed at extreme pH values pharmacy180.com.

Oxidative Degradation: Oxidative stress results in the generation of DPs II, III, and VI rsc.org. The sulfide and amine functionalities in lafutidine are susceptible to oxidation nih.gov.

Photodegradation: Under photoacidic conditions, DPs XII and XIII are formed, while DPs VIII and XI are observed under both photoacidic and photoneutral conditions rsc.org.

The structures of several degradation products have been proposed based on mass spectral data. These studies are essential for developing stability-indicating analytical methods capable of separating the active ingredient from its potential degradants semanticscholar.orgresearchgate.net.

Table 2: Summary of Lafutidine Degradation Products Under Stress Conditions
Stress ConditionIdentified Degradation Products (DPs)Reference
Acidic HydrolysisDPs IV, V, VII, IX; Volatile DP rsc.org
Alkaline HydrolysisDPs I, X, XIII; Degradation Products A, B, C, D, E, F rsc.orgsemanticscholar.orgresearchgate.net
Oxidative StressDPs II, III, VI rsc.org
Photolytic StressDPs VIII, XI, XII, XIII rsc.org

Exploration of Green Chemistry Principles in rac trans-Lafutidine Synthesis Research

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental footprint. These principles focus on minimizing waste, using less hazardous chemicals, improving energy efficiency, and utilizing renewable feedstocks ijpsjournal.comjddhs.comnih.gov. While specific research on applying green chemistry to this compound synthesis is not widely published, the general principles can be explored in the context of its known synthetic pathways.

Potential areas for green chemistry application include:

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents. Solvent-free reactions, where possible, are an even better alternative mdpi.com.

Catalysis: Employing catalytic reactions, including biocatalysis (using enzymes), can lead to higher selectivity, milder reaction conditions, and reduced waste compared to stoichiometric reagents mdpi.com. Recyclable catalysts are particularly beneficial for improving the sustainability of a process mdpi.com.

Atom Economy: Redesigning synthetic routes to maximize the incorporation of all materials used in the process into the final product, thus reducing waste. One-pot reactions and multicomponent reactions are effective strategies for improving atom economy nih.gov.

Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis or continuous flow processing can significantly reduce energy consumption and reaction times jddhs.commdpi.com. Flow chemistry, in particular, offers enhanced control over reaction parameters, leading to better yields and purity purdue.edu.

By integrating these principles, the synthesis of lafutidine and its isomers could be made more sustainable, cost-effective, and environmentally benign.

Table of Mentioned Compounds

Table 3: List of Chemical Compounds
Compound NameRole/Type
This compound ((E)-Lafutidine)Subject of article, stereoisomer
(Z)-LafutidineActive pharmaceutical ingredient, cis-isomer
Dihydro lafutidineSynthesis-related impurity
Lafutidine N-OxideSynthesis/Degradation-related impurity
(Z)-4-((4-(Piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-amineSynthesis intermediate/impurity
Hydroxylamine hydrochlorideSynthesis reagent
Hydrazine hydrateSynthesis reagent

Advanced Analytical Research and Quality Control Methodologies for Rac Trans Lafutidine

Development and Validation of Quantitative Estimation Techniques

The accurate quantification of rac trans-Lafutidine relies on several advanced analytical methods. These techniques are selected for their sensitivity, specificity, and precision, and are validated according to the International Conference on Harmonization (ICH) guidelines to ensure their suitability for their intended purpose.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC) Methodologies

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as a primary technique for the quantitative analysis of Lafutidine (B194869). Numerous methods have been developed, each with specific chromatographic conditions optimized for resolution, sensitivity, and speed.

A common approach involves using a C18 column with a mobile phase consisting of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous buffer. For instance, one validated method employs a mobile phase of 0.1M phosphate (B84403) buffer (pH 4.0) and methanol in a 30:70 v/v ratio, with UV detection at 299 nm. rsc.org This method demonstrated linearity over a concentration range of 60-140 μg/mL. rsc.org Another successful method utilizes a mobile phase of 0.1M ammonium (B1175870) acetate (B1210297) buffer (pH 7.5) and methanol (80:20 v/v) at a flow rate of 1.4 ml/min, with detection at 290 nm. researchgate.net

The validation of these HPLC methods, as per ICH guidelines, typically includes assessments of linearity, accuracy, precision (both intra-day and inter-day), specificity, limit of detection (LOD), and limit of quantification (LOQ). rsc.orgresearchgate.net The results consistently show a high degree of linearity (with correlation coefficients often exceeding 0.999), good accuracy demonstrated by recovery studies, and excellent precision with relative standard deviation (RSD) values well within acceptable limits. rsc.orgresearchgate.net

Interactive Data Table: Comparison of Validated RP-HPLC Methods for Lafutidine Analysis

ParameterMethod 1Method 2Method 3
Stationary Phase C18 column (zodiac, 250 x 4.6 mm, 5 μm) rsc.orgC18 column (250 mm × 4.6 mm, 5 μm) researchgate.netHypersil silica (B1680970), C18 (250× 4.6 mm, 5µ) researchgate.net
Mobile Phase 0.1M Phosphate buffer (pH 4.0) : Methanol (30:70 v/v) rsc.org0.1M Ammonium acetate buffer (pH 7.5) : Methanol (80:20 v/v) researchgate.net0.02M Potassium dihydrogen orthophosphate buffer (pH 6.0) : Acetonitrile (30:70 v/v) researchgate.net
Flow Rate 1.0 ml/min rsc.org1.4 ml/min researchgate.net1.0 ml/min researchgate.net
Detection Wavelength 299 nm rsc.org290 nm researchgate.net215 nm researchgate.net
Linearity Range 60-140 μg/ml rsc.orgNot Specified27-81 μg/ml researchgate.net
LOD Not Specified1.45 μg/ml researchgate.netNot Specified
LOQ Not Specified1.87 μg/ml researchgate.netNot Specified

Ultra-Violet (UV) Spectrophotometric Analytical Approaches

UV spectrophotometry offers a simpler, cost-effective, and rapid alternative for the quantitative estimation of Lafutidine. These methods are based on the principle of measuring the absorbance of the drug at its wavelength of maximum absorption (λmax).

For Lafutidine, the λmax is typically observed between 279 nm and 290 nm, depending on the solvent used. researchgate.netsphinxsai.com One developed method uses a mixture of water and methanol (1:1) as the solvent, with a λmax of 279 nm. researchgate.net This method was found to be linear over a concentration range of 10–50 μg/ml, with a correlation coefficient of 0.999. researchgate.net Another method utilizes 0.1 N HCl as the solvent, identifying a λmax at 290 nm and demonstrating linearity in the range of 0-30 µg/ml. sphinxsai.com

Validation of these spectrophotometric methods is conducted in accordance with ICH guidelines, confirming their linearity, accuracy (through recovery studies), precision, LOD, and LOQ. researchgate.netsphinxsai.com These methods prove to be suitable for the routine analysis of Lafutidine in bulk and pharmaceutical formulations. researchgate.netnih.gov

Interactive Data Table: UV Spectrophotometric Methods for Lafutidine

ParameterMethod 1Method 2
Solvent Water : Methanol (1:1) researchgate.net0.1 N HCl (pH 1.20) sphinxsai.com
λmax 279 nm researchgate.net290 nm sphinxsai.com
Linearity Range 10–50 μg/ml researchgate.net0-30 µg/ml sphinxsai.com
Correlation Coefficient (r²) 0.999 researchgate.net0.9997 sphinxsai.com
LOD Not Specified0.545 µg/ml sphinxsai.com
LOQ Not Specified1.654 µg/ml sphinxsai.com
Mean % Recovery Not Specified99.25% to 99.45% sphinxsai.com

Application of Hyphenated Mass Spectrometry Techniques (e.g., LC-ESI-MS, LC-MS, UPLC-oa-TOF MS)

Hyphenated mass spectrometry techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), provide exceptional sensitivity and specificity for the quantification of Lafutidine, especially in complex biological matrices like human plasma.

A sensitive and specific Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) method has been developed for the quantification of Lafutidine in human plasma. ijpsm.com This method typically involves a liquid-liquid extraction step to isolate the drug from the plasma, followed by chromatographic separation on a C18 column. ijpsm.comscispace.com Detection is performed using a single quadrupole mass spectrometer in selected ion monitoring (SIM) mode, which enhances selectivity. ijpsm.comscispace.com Such methods have demonstrated excellent linearity over concentration ranges like 1.0-400.0 ng/ml, with lower limits of quantification (LLOQ) as low as 0.5 ng/ml. ijpsm.com

Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry, such as Quadrupole Time-of-Flight (Q-TOF) MS, offers even greater resolution and speed. These advanced techniques are invaluable for pharmacokinetic studies, bioequivalence studies, and the identification of metabolites and degradation products due to their high resolution and mass accuracy. ijpsm.comscispace.com

High-Performance Thin-Layer Chromatography (HPTLC) in Analytical Research

High-Performance Thin-Layer Chromatography (HPTLC) is a powerful planar chromatographic technique used for the separation and quantification of Lafutidine. It offers advantages such as high sample throughput, low solvent consumption, and simplicity.

For the analysis of Lafutidine, HPTLC methods typically use aluminum plates precoated with silica gel 60 F254 as the stationary phase. A representative mobile phase is a mixture of chloroform, ethanol (B145695), and acetic acid (8:1:1 v/v/v). Densitometric scanning is performed at a specific wavelength, such as 230 nm, to quantify the separated compound. These methods have been validated for linearity, with ranges like 100-500 ng/spot, and have shown good correlation coefficients (r² > 0.998). The validation process also confirms the method's precision, accuracy, robustness, LOD, and LOQ, establishing its suitability for routine quality control.

Interactive Data Table: HPTLC Method Parameters for Lafutidine Analysis

ParameterMethod 1Method 2
Stationary Phase Silica gel 60 F254 platesSilicagel 60 F254 aluminum plate
Mobile Phase Chloroform : Ethanol : Acetic Acid (8:1:1 v/v/v)Ethyl acetate : Toluene : Methanol : Ammonia (6:2.5:1.5:0.1% v/v/v/v)
Detection Wavelength 230 nm273 nm
Linearity Range 100-500 ng/spot400-1400 ng/spot
Correlation Coefficient (r²) 0.9980.99895
LOD 11.4 ng/spot19 ng/spot
LOQ 34.2 ng/spot59 ng/spot
Rf Value 0.850.45 ± 0.03

Stability-Indicating Assay Method Development and Validation

Stability-indicating assay methods are crucial for determining the intrinsic stability of a drug and for monitoring its degradation over time. These methods must be able to separate the intact drug from its degradation products, ensuring that the analytical measurement is specific to the active pharmaceutical ingredient (API).

Forced Degradation Studies (Acidic, Alkaline, Oxidative, Thermal, and Photolytic Stress)

Forced degradation, or stress testing, is a key component of developing a stability-indicating method. It involves subjecting the drug to harsh conditions to accelerate its degradation and generate potential degradation products. As per ICH guidelines, Lafutidine has been subjected to acidic, alkaline, oxidative, thermal, and photolytic stress conditions.

Research has shown that Lafutidine degrades significantly under various stress conditions. It is particularly susceptible to degradation in alkaline environments, and to a lesser extent under acidic, oxidative, and photolytic conditions. The compound has been found to be relatively stable under neutral and dry heat (thermal) conditions.

Acidic and Alkaline Hydrolysis: Lafutidine undergoes hydrolysis when exposed to acidic (e.g., 0.1 N HCl) and basic (e.g., 1 N NaOH) conditions. Studies have identified multiple degradation products under these conditions. For example, under acidic stress, products such as DP IV, V, VII, and IX have been formed, while basic conditions led to the formation of DPs I, X, and XIII.

Oxidative Degradation: Exposure to an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂) results in the formation of several oxidative degradation products, including DPs II, III, and VI.

Photolytic Degradation: When exposed to UV or visible light, Lafutidine also shows degradation. Photoacidic conditions have been shown to produce DPs XII and XIII, while both photoacidic and photoneutral conditions can form DPs VIII and XI.

Thermal Degradation: Lafutidine has demonstrated considerable stability under thermal stress conditions.

The development of stability-indicating HPLC and HPTLC methods allows for the effective separation of Lafutidine from these various degradation products, confirming the specificity and reliability of the assay for stability testing.

Interactive Data Table: Summary of Lafutidine Forced Degradation Studies

Stress ConditionReagent/ConditionObservationDegradation Products Identified
Acidic Hydrolysis 0.1 N HClDegradation observedDP IV, V, VII, IX
Alkaline Hydrolysis 1 N NaOHSignificant degradation observedDP I, X, XIII
Oxidative Stress 3% H₂O₂Degradation observedDP II, III, VI
Thermal Stress Dry HeatFound to be relatively stable-
Photolytic Stress UV/Visible LightDegradation observedDP VIII, XI, XII, XIII

Long-Term and Accelerated Stability Testing Protocols for Research Compounds

The stability of a research compound is a critical parameter that dictates its storage requirements and shelf-life. Stability testing protocols for compounds like this compound are designed to evaluate how its quality varies over time under the influence of environmental factors such as temperature and humidity. These protocols are generally categorized into long-term (or real-time) and accelerated studies. nih.gov

Long-term stability testing is typically conducted over a minimum of 12 months under recommended storage conditions, such as 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH. nih.gov The frequency of testing is usually every three months in the first year, every six months in the second year, and annually thereafter. edaegypt.gov.eg Accelerated stability testing involves exposing the compound to elevated stress conditions (e.g., 40 °C ± 2 °C / 75% RH ± 5% RH) for a shorter duration, typically six months. nih.gov These studies are designed to increase the rate of chemical degradation and physical change, allowing for the prediction of long-term stability and the evaluation of the effect of short-term excursions outside the label storage conditions, such as during shipping. nih.goveuropa.eu

For this compound, stability-indicating analytical methods are essential to separate the intact compound from any potential degradation products. A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method has been established for this purpose. Forced degradation studies, a key component of stability protocol development, have been performed on Lafutidine to demonstrate the specificity of this method. researchgate.net The compound was subjected to various stress conditions, including acid, base, oxidation, heat, and light. The results indicated the absence of co-eluting peaks with the main drug peak, confirming the method's ability to resolve Lafutidine from its degradation products.

The stability of Lafutidine in solution has also been assessed, showing that standard and sample solutions were stable for up to 24 hours at both room temperature (25 °C) and under refrigeration (2 to 8°C).

Table 1: Forced Degradation Study Conditions for Lafutidine
Stress ConditionDetailsPurpose
Acid HydrolysisExposure to acidic conditions. To assess stability in acidic environments and identify potential acid-catalyzed degradation products.
Alkaline HydrolysisExposure to alkaline conditions. To evaluate stability in basic environments and identify potential base-catalyzed degradation products.
Oxidative DegradationExposure to an oxidizing agent. To determine susceptibility to oxidation.
Thermal DegradationExposure to elevated temperatures. To investigate the effect of heat on compound stability.
Photolytic DegradationExposure to light. To assess light sensitivity and potential for photodegradation.

Establishment of this compound as an Analytical Reference Standard for Quality Control Applications

The establishment of a well-characterized analytical reference standard is fundamental for the quality control of pharmaceutical substances. A reference standard is a highly purified compound used as a benchmark for the quantitative and qualitative analysis of routine production batches of a drug substance or product. sigmaaldrich.com For this compound, establishing a reference standard involves comprehensive characterization to confirm its identity and purity, ensuring its suitability for use in compendial assays and other analytical procedures. synzeal.com

The process includes utilizing various analytical techniques to create a detailed profile of the standard. High-performance liquid chromatography (HPLC) is a primary tool for assessing the purity of the Lafutidine reference standard and for routine quality control analysis in laboratories. A validated, stability-indicating RP-HPLC method is employed to ensure that the analytical results are accurate, precise, and reproducible. researchgate.net The characterization of a reference standard and its related impurities is a critical component of regulatory submissions, such as Abbreviated New Drug Applications (ANDA). veeprho.com

The following table outlines a typical set of chromatographic conditions used for the quality control analysis of Lafutidine.

Table 2: Chromatographic Conditions for Quality Control of Lafutidine
ParameterConditionReference
Analytical ColumnShiseido C18 (250mm x 4.6mm, 5µm)
Mobile PhaseIsocratic elution with Methanol and Acetonitrile researchgate.net
Flow Rate1.0 ml/minute
Detection WavelengthUV at 273nm
TemperatureAmbient
Linearity Range75-200 µg/ml

Bioanalytical Method Development for this compound in Complex Biological Matrices

Bioanalytical methods are crucial for the quantitative determination of drugs and their metabolites in biological fluids such as plasma, serum, or urine. onlinepharmacytech.info These methods are essential for pharmacokinetic and bioequivalence studies. For this compound, sensitive and specific liquid chromatography-mass spectrometry (LC-MS) methods have been developed and validated for its determination in human plasma. nih.govnih.gov

The development of a robust bioanalytical method involves several key stages, including sample preparation, chromatographic separation, and detection. scispace.com Sample preparation is a critical step aimed at extracting the analyte from the complex biological matrix and removing interfering endogenous substances. scispace.cominsights.bio For Lafutidine, liquid-liquid extraction (LLE) has been successfully employed, using a solvent mixture like n-hexane and isopropanol (B130326) to isolate the compound from plasma. nih.gov

Chromatographic separation is typically achieved using a reverse-phase C18 column, which effectively separates Lafutidine from other components. nih.govnih.gov Detection is performed using a mass spectrometer with an electrospray ionization (ESI) source, operating in the selected-ion monitoring (SIM) mode for enhanced sensitivity and specificity. nih.govnih.gov An internal standard, such as Diazepam, is added to the plasma sample to ensure accuracy and precision throughout the analytical process. nih.gov

The method is validated to demonstrate its reliability, with key parameters including linearity, precision, accuracy, and the lower limit of quantification (LLOQ). nih.govnih.gov

Table 3: Bioanalytical LC-MS/MS Method Parameters for Lafutidine in Human Plasma
ParameterDetailsReference
Biological MatrixHuman Plasma nih.govnih.gov
Sample PreparationLiquid-Liquid Extraction with n-hexane : isopropanol (95:5, v/v) nih.gov
Chromatographic ColumnShimadzu Shim-pack VP-ODS C18 (250 x 2.0 mm i.d.) nih.gov
Mobile PhaseMethanol-water (20 mM CH3COONH4) = 80:20 (v/v) nih.gov
DetectionSingle quadrupole mass spectrometer with Electrospray Ionization (ESI) in Selected-Ion Monitoring (SIM) mode nih.govnih.gov
Internal Standard (IS)Diazepam nih.gov
Table 4: Validation Parameters for the Bioanalytical Method
Validation ParameterResultReference
Linearity Range5-400 ng/ml nih.gov
Correlation Coefficient (r)0.9993 nih.gov
Precision (RSD)Within 10% for within- and between-batch nih.gov
AccuracyRanged from 85 to 115% nih.gov
Limit of Detection (LOD)1 ng/ml nih.gov
Lower Limit of Quantification (LLOQ)0.5 ng/ml nih.gov

Mechanistic Pharmacology and Molecular Basis of Action of Lafutidine with Implications for Rac Trans Lafutidine

Detailed Research on Histamine (B1213489) H2 Receptor Antagonism

Lafutidine's primary mechanism of action is the blockade of histamine H2 receptors on the basolateral membrane of gastric parietal cells. This action competitively inhibits the binding of histamine, thereby reducing the intracellular signaling cascade that leads to gastric acid secretion.

Quantitative studies have demonstrated lafutidine's potent and persistent binding to the human histamine H2 receptor. In competitive binding assays using Chinese hamster ovary (CHO) cells stably expressing the human H2 receptor, lafutidine (B194869) effectively inhibits the binding of the radiolabeled H2 receptor antagonist, [3H]tiotidine. Research indicates that lafutidine's inhibitory potency is comparable to or greater than that of famotidine (B1672045), another potent H2 receptor antagonist nih.gov.

A key characteristic of lafutidine is the long-lasting nature of its receptor antagonism. Studies have shown that even after extensive washing of cells pre-incubated with lafutidine, a significant inhibitory effect on H2 receptor binding persists for several hours. This suggests a slow dissociation rate from the receptor, contributing to its prolonged duration of action nih.gov.

While comprehensive selectivity profiles across all histamine receptor subtypes (H1, H3, H4) are not extensively detailed in the available literature, the primary therapeutic action of lafutidine is firmly established as being mediated through selective antagonism of the H2 receptor mdpi.com. The clinical effects of lafutidine are consistent with a high degree of selectivity for the H2 receptor, as it does not typically produce effects associated with the blockade of other histamine receptor subtypes.

Table 1: Comparative Inhibitory Effects on [3H]tiotidine Binding
CompoundCell LineAssayObservationReference
LafutidineCHO cells expressing human H2R[3H]tiotidine bindingInhibited binding as or more potently than famotidine. nih.gov
FamotidineCHO cells expressing human H2R[3H]tiotidine bindingUsed as a comparator for lafutidine's potency. nih.gov

The binding of histamine to the H2 receptor, a Gs-protein coupled receptor, activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This second messenger, in turn, activates protein kinase A, which phosphorylates various substrates, culminating in the activation of the H+/K+-ATPase (proton pump) and the secretion of gastric acid.

Lafutidine, as an H2 receptor antagonist, disrupts this signaling cascade at its inception. By blocking the receptor, lafutidine prevents the Gs protein-mediated activation of adenylyl cyclase, thereby inhibiting the production of cAMP. Studies in CHO cells expressing the human H2 receptor have confirmed that lafutidine potently inhibits histamine-stimulated cAMP production nih.gov. The potency of this inhibition is comparable to, and at higher concentrations, greater than that of famotidine nih.gov.

The persistent nature of lafutidine's receptor blockade translates to a sustained inhibition of cAMP production. Even after removal of the drug from the extracellular environment, the inhibitory effect on histamine-induced cAMP synthesis remains, highlighting the long-lasting intracellular consequences of its interaction with the H2 receptor nih.gov.

Table 2: Modulation of Downstream Signaling by Lafutidine
CompoundCell LineSignaling PathwayEffectReference
LafutidineCHO cells expressing human H2RHistamine-stimulated cAMP productionPotent and long-lasting inhibition. nih.gov

Elucidation of Gastroprotective Mechanisms Independent of Acid Suppression

A distinguishing feature of lafutidine is its ability to confer gastroprotection through mechanisms that are independent of its acid-suppressing effects. These actions contribute to the maintenance of gastric mucosal integrity and the healing of mucosal lesions.

The gastric mucosal barrier, a layer of mucus and bicarbonate, serves as the primary defense against the corrosive effects of gastric acid and pepsin. Lafutidine has been shown to enhance this protective barrier.

In human studies, patients receiving lafutidine demonstrated a thicker surface mucus gel layer in the gastric corpus mucosa compared to a control group. Furthermore, the mucin content within this surface layer was found to be three-fold higher in the lafutidine-treated group nih.gov. In animal models, lafutidine has been observed to stimulate the biosynthesis of mucin in the surface mucous cells of the rat gastric oxyntic mucosa nih.gov. This effect is mediated, at least in part, by nitric oxide (NO) nih.gov.

In addition to stimulating mucin production, lafutidine has been shown to augment duodenal bicarbonate secretion in response to mucosal acidification in rats nih.gov. This enhanced bicarbonate secretion helps to neutralize acid at the epithelial surface, thereby maintaining a near-neutral pH microenvironment within the mucus layer.

Adequate gastric mucosal blood flow is crucial for maintaining mucosal integrity, delivering oxygen and nutrients, and removing metabolic waste products. Lafutidine has been demonstrated to positively modulate gastric microcirculation.

In animal studies, the intragastric administration of lafutidine resulted in a sustained, dose-dependent increase in gastric mucosal blood flow nih.gov. This effect is believed to be mediated through the activation of capsaicin-sensitive afferent nerves nih.govnih.gov. The stimulation of these sensory nerves leads to the release of vasoactive mediators that enhance local blood flow, thereby contributing to the protection and repair of the gastric mucosa. Lafutidine has also been shown to augment the increase in gastric mucosal blood flow that occurs in response to mucosal acidification nih.gov.

The gastroprotective effects of lafutidine that are independent of acid suppression are significantly mediated by the release of neuropeptides, particularly calcitonin gene-related peptide (CGRP) and somatostatin.

Studies in healthy human volunteers have shown that oral administration of lafutidine leads to a significant increase in plasma concentrations of both CGRP and somatostatin nih.govresearchgate.net. CGRP is a potent vasodilator that plays a crucial role in regulating gastric mucosal blood flow and protecting against mucosal injury. The release of CGRP is linked to the activation of capsaicin-sensitive afferent nerves, a key component of lafutidine's gastroprotective mechanism nih.gov.

Somatostatin is a peptide hormone that has multiple inhibitory effects in the gastrointestinal tract, including the inhibition of gastric acid secretion and the release of gastrin. The lafutidine-induced increase in plasma somatostatin may contribute to its acid-suppressing effects through a mechanism that is complementary to its direct H2 receptor blockade nih.govresearchgate.net.

Table 3: Gastroprotective Mechanisms of Lafutidine
MechanismEffectMediatorsSupporting Evidence
Mucosal Barrier EnhancementIncreased mucin production and bicarbonate secretion.Nitric Oxide (for mucin biosynthesis).Increased thickness and mucin content of mucus layer in humans nih.gov; Augmented duodenal bicarbonate secretion in rats nih.gov.
Gastric MicrocirculationIncreased gastric mucosal blood flow.Capsaicin-sensitive afferent nerves, CGRP.Sustained, dose-dependent increase in gastric mucosal blood flow in rats nih.gov.
Neuropeptide ReleaseIncreased plasma levels of CGRP and somatostatin.-Significant increases in plasma CGRP and somatostatin in humans nih.govresearchgate.net.

Investigation of Capsaicin-Sensitive Afferent Neurons (CSAN) and Vanilloid Receptor (TRPV1) Involvement

Lafutidine, a second-generation histamine H2-receptor antagonist, demonstrates a multi-faceted gastroprotective action that extends beyond its primary role in acid suppression. A significant component of this protective mechanism involves the modulation of capsaicin-sensitive afferent neurons (CSAN), a pathway it shares with capsaicin (B1668287), the pungent compound in chili peppers. nih.govresearchgate.net However, research indicates a distinct difference in their molecular interactions.

Studies have consistently shown that the gastroprotective effects of lafutidine are mediated through the activation of CSAN. nih.govpatsnap.com This activation leads to the release of neurotransmitters like calcitonin gene-related peptide (CGRP), which plays a role in gastric mucosal defense. mdpi.com For instance, lafutidine has been found to enhance the release of CGRP induced by a submaximal dose of capsaicin. nih.gov Furthermore, lafutidine's ability to increase gastric mucosal blood flow is abolished by the deafferentation of these sensory nerves, highlighting their crucial role in its mechanism. patsnap.com

The interaction with CSAN naturally led to investigations into the Transient Receptor Potential Vanilloid 1 (TRPV1), the receptor that capsaicin directly stimulates to exert its effects. nih.govmdpi.com However, multiple studies have concluded that lafutidine does not directly interact with the TRPV1 receptor. nih.gov Research has shown that lafutidine does not induce the release of CGRP from the stomach on its own and has no effect on the specific binding of [³H]-resiniferatoxin, a potent TRPV1 agonist, to the receptor. nih.gov In studies using cells transfected with the rat TRPV1 receptor, capsaicin evoked an increase in intracellular calcium, while lafutidine did not produce a similar effect. researchgate.netmdpi.com

Moreover, the protective effect of capsaicin is inhibited by the TRPV1 antagonist capsazepine, whereas the protective effect of lafutidine is not significantly influenced by it. nih.govresearchgate.net This suggests that while both compounds utilize the CSAN pathway, their initial points of interaction differ. It is hypothesized that lafutidine interacts with CSAN at an as-yet-unidentified site, sensitizing these neurons to other stimuli. nih.govresearchgate.netmdpi.com This sensitizing effect allows lafutidine to augment responses to stimuli like mucosal acidification, thereby enhancing protective mechanisms such as gastric mucosal blood flow and duodenal bicarbonate secretion. mdpi.com

Table 1: Comparative Effects of Lafutidine and Capsaicin on Gastric Protective Mechanisms

ParameterLafutidineCapsaicinReference
Mediated by Capsaicin-Sensitive Afferent Neurons (CSAN)YesYes nih.govresearchgate.net
Direct Interaction with TRPV1 ReceptorNoYes nih.govmdpi.com
Effect Attenuated by TRPV1 Antagonist (Capsazepine)NoYes nih.govresearchgate.net
Induces CGRP Release AloneNoYes nih.govmdpi.com
Enhances Gastric Mucosal Blood FlowYesYes patsnap.commdpi.com

Research on Collagen Synthesis Induction in Gastric Mucosa

The process of gastric ulcer healing is complex, involving the restoration of the mucosal barrier and regeneration of tissue. A crucial component of this tissue repair is fibronesis, which includes the synthesis of new fibrillar collagens, such as types I and III. These collagens are found to be significantly increased in the submucosa at the edges of gastric ulcers, indicating active de novo collagen synthesis is integral to the healing process.

Comparative Pharmacodynamic Research with Other H2RAs and Proton Pump Inhibitors (PPIs)

The pharmacodynamic profile of lafutidine has been compared with other histamine H2-receptor antagonists (H2RAs) and proton pump inhibitors (PPIs) to evaluate its relative efficacy in gastric acid suppression and symptom relief.

In a comparative study with famotidine, another H2RA, lafutidine exhibited different pharmacokinetic and pharmacodynamic properties after postprandial administration. nih.gov While both drugs elevated intragastric pH, lafutidine plasma concentrations increased rapidly after administration. In contrast, famotidine showed a lag time in absorption. nih.gov A key pharmacodynamic difference was the relationship between plasma concentration and the change in intragastric pH. Lafutidine displayed an anticlockwise hysteresis loop, which suggests a delay in equilibration between the drug's plasma concentration and its effect at the target site. nih.gov This was not observed with famotidine, indicating distinct pharmacodynamic behaviors between the two H2RAs. nih.gov

When compared with proton pump inhibitors (PPIs), which are generally considered more potent acid suppressors due to their mechanism of irreversibly inhibiting the final step of acid secretion, lafutidine has shown comparable clinical effectiveness in certain contexts. In a prospective, randomized, controlled trial comparing lafutidine with the PPI pantoprazole (B1678409) for uninvestigated dyspepsia, there was no clinically significant difference found between the two drugs in terms of symptom response and resolution over an 8-week period. Both medications were well-tolerated and showed similar efficacy in alleviating reflux, pain, and dysmotility symptoms. This comparability in effectiveness, despite the different mechanisms of action, may be partly attributable to lafutidine's potent, long-lasting action on the histamine H2 receptor and its additional gastroprotective mechanisms not present in PPIs.

Table 2: Symptom Response in Patients with Uninvestigated Dyspepsia (Lafutidine vs. Pantoprazole)

Time PointOutcomeLafutidine (10 mg)Pantoprazole (40 mg)P-valueReference
4 WeeksResponder Rate (GOS score ≤ 2)45.61%48.33%0.854
Symptom Resolution (GOS score ≤ 1)12.28%5.00%0.197
8 WeeksResponder Rate (GOS score ≤ 2)52.63%56.67%0.712
Symptom Resolution (GOS score ≤ 1)33.33%30.00%0.843

In Vitro Cellular and Biochemical Studies

Assays for Parietal Cell Acid Secretion Inhibition

Lafutidine's primary mechanism of action is as a histamine H2-receptor antagonist, which directly inhibits gastric acid secretion from parietal cells. patsnap.com In vitro studies using Chinese Hamster Ovary (CHO) cells engineered to express human H2 receptors have demonstrated that Lafutidine exhibits potent and long-lasting inhibition of both tiotidine (B1662263) binding and histamine-induced production of cyclic-3,5-adenosine monophosphate (cAMP), a key signaling molecule in the acid secretion pathway. eurekaselect.com This antagonist activity at the H2 receptor on parietal cells is the foundational biochemical mechanism for its antisecretory effects. patsnap.com

Beyond its direct H2 receptor blockade, research suggests Lafutidine possesses additional, histamine-independent mechanisms for inhibiting acid secretion. Studies have shown it can inhibit gastric acid secretion induced by stomach distention, a process primarily governed by the parasympathetic vagal nerve. nih.gov This effect, which was not observed with other H2-receptor antagonists like famotidine or cimetidine (B194882), is believed to be mediated through an increase in nitric oxide (NO) production. nih.gov

Research Utilizing Gastric Mucosal Cell Culture Models

Investigations using in vitro models of gastric mucosal cells have sought to elucidate Lafutidine's gastroprotective mechanisms beyond acid suppression. Interestingly, studies on isolated gastric superficial epithelial cells revealed that, unlike compounds such as 16,16-dimethyl prostaglandin (B15479496) E2, Lafutidine did not directly protect these cells from damage induced by ethanol (B145695) or ammonia. nih.gov This suggests that its protective action is not due to a direct cytoprotective effect on individual epithelial cells but rather involves more complex physiological pathways that are not fully replicated in isolated cell cultures. nih.gov

Further research utilizing the human gastric epithelial cell line MKN45 has explored Lafutidine's effects in the context of Helicobacter pylori infection. nih.gov These studies are crucial as H. pylori attachment to epithelial cells is a known trigger for mucosal inflammation. nih.gov The findings indicate that Lafutidine can inhibit the adhesion of H. pylori to these cells, a property not shared by other H2-receptor antagonists like cimetidine and famotidine. nih.gov

Studies on Inflammatory Cytokine Modulation in Cellular Systems

In cellular models, Lafutidine has demonstrated the ability to modulate inflammatory signaling pathways. Specifically, in studies with MKN45 gastric epithelial cells, Lafutidine was shown to significantly inhibit the release of the pro-inflammatory cytokines Interleukin-8 (IL-8) and Interleukin-6 (IL-6) that is induced by H. pylori. nih.gov The inhibition of IL-8, a potent chemokine for neutrophils, is linked to Lafutidine's ability to prevent H. pylori from adhering to the gastric cells. nih.govresearchgate.net This anti-inflammatory action appears to be specific to stimuli like H. pylori, as Lafutidine did not significantly affect IL-8 release induced by other inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1beta (IL-1β). nih.gov

This unique mechanism suggests that Lafutidine can protect against the mucosal inflammation associated with H. pylori infection by disrupting the initial step of bacterial attachment and the subsequent inflammatory cascade. nih.gov

In Vivo Animal Model Research

Efficacy in Experimental Gastric Ulcer and Gastritis Models

Lafutidine has demonstrated significant efficacy in various animal models of gastric injury. Its gastroprotective activity is multifaceted, combining acid suppression with mechanisms that enhance mucosal defense. nbinno.com A key part of this defense is the activation of capsaicin-sensitive afferent nerves. nih.gov

In rat models, Lafutidine effectively prevents gastric lesions induced by a range of noxious agents and reduces ulcer formation in stress-induced injury models. eurekaselect.comresearchgate.net For instance, in a water-immersion restraint stress model in rats, Lafutidine pretreatment significantly reduced gastric mucosal erosive injury. researchgate.net This protective effect was associated with a significant increase in serum levels of calcitonin gene-related peptide (CGRP), a neuropeptide released from sensory neurons that plays a role in mucosal protection. researchgate.net Furthermore, Lafutidine has been shown to accelerate the healing of existing gastric ulcers in animal models. eurekaselect.com

The table below summarizes key findings from in vivo gastric ulcer and gastritis models.

Animal ModelInducing AgentKey FindingsReference
RatWater-Immersion Restraint StressLafutidine significantly reduced mucosal erosive injury. researchgate.net
RatAmmoniaLafutidine accelerated the recovery of transmucosal potential difference reduction. nih.gov
RatH. pylori InfectionLafutidine protects against mucosal inflammation by inhibiting bacterial adherence and subsequent cytokine release. nih.gov

Protective Effects in Reflux Esophagitis Animal Models

In animal models of reflux esophagitis, Lafutidine has shown potent protective effects on the esophageal mucosa. In a rat model where acid reflux esophagitis was induced by ligating the pylorus and forestomach, intragastrically administered Lafutidine significantly prevented hemorrhagic esophageal damage. nih.gov

This protective effect is not solely due to its acid-suppressing activity. The protective action was abolished when capsaicin-sensitive sensory nerves were chemically ablated, indicating that Lafutidine's efficacy in this model is heavily dependent on the activation of these neurons. nih.gov This mechanism, which involves the subsequent release of protective mediators like CGRP and NO, is a distinguishing feature not shared by the H2-receptor antagonist cimetidine. eurekaselect.com Lafutidine enhances mucosal defense mechanisms, including increasing blood flow and preventing acid-induced interstitial acidification in the esophagus, thereby protecting the mucosa from acid-pepsin injury. patsnap.com

The table below presents findings from animal models of reflux esophagitis.

Animal ModelStudy FocusKey FindingsReference
RatAcid Reflux EsophagitisIntragastric Lafutidine significantly prevented hemorrhagic esophageal damage. nih.gov
RatAcid-Pepsin Induced InjuryLafutidine protects esophageal mucosa by increasing protective hyperemia and intracellular pH via activation of capsaicin-sensitive afferent nerves. patsnap.com

Preclinical Research and Experimental Model Investigations of Lafutidine

(applicable to rac trans-Lafutidine research)

Preclinical studies utilizing animal models have explored the potential of lafutidine (B194869) to mitigate chemotherapy-induced gastrointestinal mucositis, a significant and often dose-limiting side effect of cancer treatment. In a notable study, the effects of lafutidine were investigated in a mouse model of 5-fluorouracil (B62378) (5-FU)-induced intestinal mucositis. The repeated administration of 5-FU led to severe intestinal damage, characterized by the shortening of villi, destruction of crypts, diarrhea, and weight loss.

Daily administration of lafutidine was found to dose-dependently reduce the severity of this intestinal mucositis, including the associated diarrhea and body weight loss. In contrast, another histamine (B1213489) H2 receptor antagonist, famotidine (B1672045), did not show any protective effect on the intestinal mucositis. This suggests that the beneficial effects of lafutidine are not solely due to its acid-suppressing activity.

Further investigation into the mechanism of action revealed that the protective effects of lafutidine were completely abolished in mice with sensory deafferentation and in transient receptor potential vanilloid subfamily 1 knockout (TRPV1-KO) mice. This indicates that the activation of sensory afferent neurons is crucial for lafutidine's therapeutic action in this context. Lafutidine was also observed to suppress the 5-FU-induced increase in myeloperoxidase (MPO) activity and the expression of inflammatory cytokines. A key finding was that lafutidine induced the production of Alcian Blue and PAS-positive mucus in the small intestine. These results suggest that lafutidine attenuates 5-FU-induced intestinal mucositis primarily by increasing mucus production through the activation of sensory afferent neurons.

Table 1: Effects of Lafutidine on 5-FU-Induced Intestinal Mucositis in Mice

Parameter5-FU Control Group5-FU + Lafutidine GroupKey Finding
Intestinal Mucositis Severity Severe (shortening of villi, destruction of crypts)Reduced severityLafutidine mitigates intestinal damage.
Diarrhea and Body Weight Loss PresentReducedLafutidine alleviates clinical symptoms.
Effect in Sensory Deafferented Mice N/AProtective effect abolishedAction is dependent on sensory neurons.
Effect in TRPV1-KO Mice N/AProtective effect abolishedTRPV1 signaling is essential for the protective effect.
MPO Activity & Inflammatory Cytokines IncreasedSuppressedLafutidine has anti-inflammatory effects.
Mucus Production NormalIncreased (Alcian Blue and PAS-positive)Lafutidine stimulates protective mucus secretion.

While direct in-vivo animal model studies on the eradication of Helicobacter pylori by lafutidine are not extensively detailed in the available literature, preclinical research has shed light on its potential mechanisms of action against this bacterium. In-vitro studies using human gastric epithelial cells have demonstrated that lafutidine can inhibit the adherence of H. pylori to these cells. researchgate.net This is a critical initial step in the infection process. researchgate.net Consequently, by preventing bacterial adhesion, lafutidine was also shown to inhibit the subsequent release of interleukin-8 (IL-8), a pro-inflammatory chemokine that plays a significant role in the gastric mucosal inflammation associated with H. pylori infection. researchgate.net

This mechanism of inhibiting bacterial adherence and the inflammatory response is distinct from other histamine H2-receptor antagonists like cimetidine (B194882) and famotidine, which did not exhibit the same effects. nih.gov These findings suggest a novel gastroprotective mechanism of lafutidine against H. pylori-induced mucosal inflammation, independent of its acid-suppressing properties. researchgate.netnih.gov While these preclinical findings are from in-vitro models, they provide a strong rationale for the use of lafutidine in H. pylori eradication therapies, which has been explored in human clinical trials. nih.gov

Table 2: Preclinical Mechanistic Insights of Lafutidine Against Helicobacter pylori

Investigated MechanismLafutidineCimetidine/FamotidineImplication for H. pylori Infection
Adherence to Gastric Epithelial Cells InhibitedNo effectPrevents initial step of infection. researchgate.net
H. pylori-induced IL-8 Release InhibitedNo effectReduces mucosal inflammation. researchgate.netnih.gov
H. pylori-induced IL-6 Release InhibitedN/AContributes to anti-inflammatory action. nih.gov

The preclinical findings on lafutidine's mechanisms of action, particularly its gastroprotective effects mediated by the activation of capsaicin-sensitive sensory neurons, have significant translational implications for human gastrointestinal pathophysiology. The demonstration in animal models that lafutidine can protect the gastric mucosa from various insults, including those induced by NSAIDs and chemotherapy, provides a strong basis for its clinical application beyond simple acid suppression.

The activation of sensory neurons by lafutidine leads to the release of calcitonin gene-related peptide (CGRP), which in turn stimulates the production of protective factors like mucus and prostaglandins. nih.govnih.gov This pathway is a key element in the maintenance of gastric mucosal integrity. The understanding of this mechanism, derived from preclinical studies, helps to explain the clinical observations of lafutidine's efficacy in healing gastric ulcers and preventing their recurrence.

The research in chemotherapy-induced mucositis models is a prime example of translational science. The findings that lafutidine can ameliorate intestinal damage in mice treated with 5-FU by enhancing mucus production via sensory neuron activation suggest a potential therapeutic strategy for a common and debilitating side effect of cancer therapy in humans. This preclinical evidence supports the investigation of lafutidine for the management of chemotherapy-induced gastrointestinal mucositis in clinical settings.

Furthermore, the preclinical data on lafutidine's ability to inhibit H. pylori adherence and subsequent inflammation provides a mechanistic rationale for its inclusion in eradication regimens. researchgate.net While the primary role of acid suppression in these regimens is to create a favorable environment for antibiotics, the additional anti-inflammatory and mucosal protective effects of lafutidine could contribute to better healing and symptom relief in patients with H. pylori-associated gastritis and peptic ulcer disease. The successful translation of these preclinical insights into clinical practice is exemplified by meta-analyses of human trials which have shown that lafutidine-based triple therapy is as effective as proton pump inhibitor-based therapies for H. pylori eradication. nih.gov

Clinical Research Insights and Comparative Efficacy Studies of Lafutidine As Informed by Rac Trans Lafutidine Standards

Clinical Efficacy Studies in Acid-Related Disorders

Lafutidine (B194869), a second-generation H2 receptor antagonist, has demonstrated efficacy in the management of various acid-related disorders. Its mechanism extends beyond acid suppression to include gastroprotective effects, which contribute to its clinical performance.

Clinical studies have established the effectiveness of lafutidine in promoting the healing of peptic ulcers. In a randomized, multicenter controlled trial comparing lafutidine with famotidine (B1672045) for gastric ulcers, the healing rate for the lafutidine group was 92.1% after 12 weeks. nih.gov This study also highlighted a significant advantage of lafutidine in improving the quality of ulcer healing; the rate of flat-type ulcer scars, which is associated with a lower risk of relapse, was significantly higher in the lafutidine group (68.4%) compared to the famotidine group (42.1%). nih.gov

Another comparative study involving patients with gastritis and peptic ulcer found that after 4 weeks of treatment, the complete cure rate for ulcers, as confirmed by endoscopy, was 72.0% for patients treated with lafutidine. zuventus.com Research on artificially induced ulcers following endoscopic submucosal dissection (ESD) also showed lafutidine's efficacy, with an ulcer size reduction rate of 32.3% after four weeks. nih.gov

Table 1: Endoscopic Healing Rates in Peptic Ulcer Disease with Lafutidine

Study ComparatorHealing Rate (Lafutidine)Treatment DurationKey FindingReference
Famotidine92.1%12 WeeksSuperior quality of ulcer healing (higher rate of flat-type scars). nih.gov
Rabeprazole (B1678785)72.0% (complete cure)4 WeeksComparable ulcer cure rate to rabeprazole. zuventus.com
Rabeprazole (Post-ESD Ulcers)32.3% (ulcer size reduction)4 WeeksEquivalent therapeutic effect on post-ESD gastric ulcers. nih.gov

In the context of GERD, lafutidine has been shown to provide both symptomatic relief and endoscopic healing. A double-blind, controlled study in patients with mild reflux esophagitis (Los Angeles classification grade A or B) reported an endoscopic healing rate of 71.0% after 8 weeks of treatment with lafutidine. nih.gov This was superior to placebo and non-inferior to famotidine. nih.gov The study also confirmed that lafutidine significantly improved symptoms of heartburn compared to placebo. nih.gov

Another multicenter, randomized, double-blind trial found an 8-week healing rate of 70.14% for lafutidine in patients with erosive esophagitis. researchgate.netnih.gov A key finding from this research was that lafutidine was superior to famotidine in terms of clinical improvement and symptom relief. researchgate.netnih.gov However, when compared to the proton pump inhibitor (PPI) lansoprazole (B1674482) in mild GERD, while lafutidine significantly reduced the frequency and severity of heartburn, it was found to be inferior to lansoprazole regarding the reduction in heartburn severity. nih.gov

Table 2: Efficacy of Lafutidine in Gastroesophageal Reflux Disease (GERD)

Study Comparator(s)Healing Rate (Lafutidine)Treatment DurationKey Finding on Symptom ReliefReference
Famotidine, Placebo71.0%8 WeeksSignificantly improved heartburn symptoms compared to placebo. nih.gov
Famotidine, Omeprazole70.14%8 WeeksSuperior to famotidine in clinical improvement (symptom relief). researchgate.netnih.gov
LansoprazoleNot Reported8 WeeksInferior to lansoprazole in reducing heartburn severity. nih.gov

Lafutidine's therapeutic action in gastritis is supported by its dual mechanism of inhibiting acid secretion and enhancing mucosal defense. nih.gov A double-blind, randomized, comparative study reported a 100% cure rate for gastritis, confirmed endoscopically, in patients treated with lafutidine for 4 weeks. zuventus.com Beyond its antisecretory effects, lafutidine has been shown to strengthen the mucus barrier of the human gastric mucosa. nih.gov One study observed that the surface mucus gel layer was thicker and contained threefold more mucin in patients who received lafutidine compared to a control group. nih.gov This gastroprotective property is believed to be mediated by the activation of capsaicin-sensitive afferent neurons, which enhances mucosal blood flow and defense mechanisms. eurekaselect.com

Randomized, Controlled Comparative Clinical Trials

The efficacy of lafutidine has been benchmarked against both the newer class of proton pump inhibitors and other histamine (B1213489) H2 receptor antagonists in numerous randomized, controlled trials.

Head-to-head trials comparing lafutidine with PPIs have yielded varied results depending on the specific condition being treated.

Peptic Ulcer Disease: In a study on post-ESD gastric ulcers, lafutidine and the PPI rabeprazole were found to have equivalent therapeutic effects, with no significant differences in ulcer reduction rates or healing stages after 4 weeks. nih.gov A separate trial on peptic ulcers found no significant difference in the endoscopically proven cure rate between lafutidine (72.0%) and rabeprazole (79.16%) after 4 weeks. zuventus.com

Gastroesophageal Reflux Disease: For mild GERD, a study comparing lafutidine with lansoprazole concluded that lafutidine's clinical efficacy was inferior, particularly in reducing the severity of heartburn. nih.gov

Uninvestigated Dyspepsia: In patients with uninvestigated dyspepsia, a randomized controlled trial comparing lafutidine with pantoprazole (B1678409) found no clinically significant difference in symptom response or resolution at 4 and 8 weeks. nih.govnih.gov Conversely, another study focusing on heartburn-dominant uninvestigated dyspepsia found lafutidine to be superior to rabeprazole in providing symptom relief and resolution at the 4-week mark. researchgate.net

Table 3: Comparative Efficacy of Lafutidine vs. Proton Pump Inhibitors (PPIs)

PPI ComparatorIndicationPrimary OutcomeResultReference
RabeprazolePost-ESD Gastric UlcersUlcer HealingEquivalent efficacy. nih.gov
RabeprazolePeptic UlcerUlcer Cure RateNo significant difference. zuventus.com
LansoprazoleMild GERDHeartburn SeverityLafutidine was inferior. nih.gov
PantoprazoleUninvestigated DyspepsiaSymptom ResponseNo clinically worthwhile difference. nih.govnih.gov
RabeprazoleHeartburn-Dominant DyspepsiaSymptom Relief/ResolutionLafutidine was superior at 4 weeks. researchgate.net

Direct comparisons between lafutidine and other H2 receptor antagonists, primarily famotidine, have been conducted across different acid-related disorders.

Peptic Ulcer Disease: In a trial on patients with gastric ulcers, the ulcer healing rates were comparable between lafutidine (92.1%) and famotidine (94.7%). nih.gov However, lafutidine was found to be significantly superior in improving the quality of ulcer healing, as evidenced by a higher rate of flat-type ulcer scars. nih.gov

Gastroesophageal Reflux Disease: In patients with mild reflux esophagitis, lafutidine demonstrated a higher endoscopic healing rate at 8 weeks (71.0%) compared to famotidine (61.4%). nih.gov Similarly, another large trial confirmed the non-inferiority of lafutidine to famotidine in healing reflux esophagitis (70.14% vs. 63.45%) but showed lafutidine's superiority in clinical improvement of symptoms. researchgate.netnih.gov

Table 4: Comparative Efficacy of Lafutidine vs. Famotidine

IndicationHealing Rate (Lafutidine)Healing Rate (Famotidine)Key Comparative FindingReference
Gastric Ulcer92.1%94.7%Lafutidine showed superior quality of ulcer healing. nih.gov
Mild Reflux Esophagitis71.0%61.4%Lafutidine showed a higher healing rate. nih.gov
Erosive Esophagitis70.14%63.45%Lafutidine was non-inferior for healing and superior for symptom relief. researchgate.netnih.gov

Exploration of Novel Therapeutic Applications in Clinical Settings

Recent clinical investigations have expanded the therapeutic scope of lafutidine beyond its primary use, exploring its efficacy in supportive care for cancer patients and as a primary treatment for dyspepsia.

Lafutidine has been evaluated for its potential to reduce gastrointestinal (GI) toxicities associated with chemotherapy. A key area of research has been its use alongside oral fluorouracil anticancer drugs, such as S-1. Fluoropyrimidine-based chemotherapy is a cornerstone in treating various cancers but is often associated with significant GI side effects, including diarrhea and stomatitis. biotech-asia.org

A prospective, randomized feasibility study assessed the efficacy of lafutidine in patients with gastric cancer undergoing adjuvant chemotherapy with S-1. nih.goviiarjournals.org Patients were assigned to either S-1 treatment alone or S-1 combined with lafutidine. The study found that lafutidine may be beneficial in preventing GI toxicities and improving compliance with oral chemotherapy. nih.gov Specifically, the group receiving lafutidine experienced a significantly lower incidence and severity of diarrhea and nausea. nih.goviiarjournals.org This led to a lower rate of dose reduction or interruption of the S-1 chemotherapy regimen. iiarjournals.org

The protective effects of lafutidine are thought to extend beyond acid suppression, potentially involving the strengthening of the gastric mucosal barrier. iiarjournals.org Animal studies have suggested that lafutidine can ameliorate mucosal damage and decreased mucin accumulation in the jejunum and ileum, not just the stomach. iiarjournals.org Further research, including larger randomized controlled trials, is needed to confirm these preliminary findings. nih.goviiarjournals.org Case reports have also indicated that lafutidine may be a viable treatment for chemotherapy-induced stomatitis that is unresponsive to conventional treatments, allowing patients to continue their cancer therapy. nih.gov

Table 1: Efficacy of Lafutidine in Reducing S-1 Induced Gastrointestinal Toxicity in Gastric Cancer Patients nih.gov
Outcome MeasureS-1 plus Lafutidine GroupS-1 Alone GroupP-value
Incidence of Diarrhea10%83%p=0.002
Rate of S-1 Dose Reduction or Interruption30%83%p=0.027

Lafutidine has been positioned as an empiric treatment for uninvestigated dyspepsia, with studies comparing its effectiveness head-to-head against proton pump inhibitors (PPIs).

In a prospective, open-label, randomized, controlled trial, the efficacy of lafutidine was compared to pantoprazole in adult patients with at least moderately severe uninvestigated dyspepsia. nih.gov After eight weeks of treatment, the study found no clinically significant difference between the two drugs in terms of responder rates or symptom resolution. nih.gov Both treatments led to improvements in reflux, dysmotility, and pain scores, as well as quality of life, with no statistically significant variance between the two arms. The tolerability for both medications was reported as excellent. nih.gov

Another randomized, multicentric trial compared lafutidine with rabeprazole for heartburn-dominant uninvestigated dyspepsia over four weeks. zuventus.comnih.gov This study concluded that while both drugs provided symptom relief, lafutidine showed superior efficacy in both symptom relief and complete symptom resolution by the end of the treatment period. zuventus.comuni.lu Patients in the lafutidine group reported significantly better improvement in individual symptoms like epigastric pain, heartburn, and abdominal bloating. zuventus.com Furthermore, patient satisfaction scores were significantly higher in the lafutidine group compared to the rabeprazole group. zuventus.com

These studies suggest that lafutidine is a well-tolerated and effective option for the initial, empiric management of uninvestigated dyspepsia. nih.govzuventus.com

Table 2: Comparative Efficacy in Heartburn-Dominant Uninvestigated Dyspepsia (4 Weeks) zuventus.comuni.lu
OutcomeLafutidine (10 mg)Rabeprazole (20 mg)P-value
Symptom Relief89.90%65.26%P < .01
Symptom Resolution70.71%25.26%P < .01

Pharmacovigilance and Real-World Evidence Research on Clinical Safety and Tolerability

Pharmacovigilance plays a crucial role in monitoring the safety of medicines once they are on the market. mdpi.com Real-world evidence complements data from clinical trials, providing a broader understanding of a drug's safety profile in a larger, more diverse patient population. mdpi.comresearchgate.net

In multiple clinical trials, lafutidine has been consistently reported as being well-tolerated. nih.govzuventus.com A bioequivalence study involving healthy male volunteers reported no adverse effects in any of the subjects. nih.gov In comparative studies against PPIs for dyspepsia, both lafutidine and the comparator drugs (pantoprazole and rabeprazole) demonstrated excellent tolerability. nih.govzuventus.com

A literature review of published clinical trials noted that the most commonly reported adverse events associated with lafutidine were constipation and changes in laboratory biochemistry values. researchgate.net While generally mild, there is a possibility of clinically significant adverse reactions such as shock, anaphylactic reactions, hepatic function disorder, agranulocytosis, and thrombocytopenia, although these are rare. researchgate.netpatsnap.com Patients with known hypersensitivity to lafutidine should avoid its use, and caution is advised for individuals with severe renal impairment as the drug is primarily excreted via the kidneys. patsnap.com

Clinical Drug-Drug Interaction Research (e.g., with Irsogladine (B1263) Maleate)

Understanding potential drug-drug interactions is critical for ensuring patient safety. tghn.org Research has been conducted to evaluate the interaction between lafutidine and other medications.

A Phase 1, open-label, multiple-dose, single-arm study was designed to evaluate the drug-drug interaction and safety of co-administering lafutidine and irsogladine maleate (B1232345) in healthy adult volunteers. clinicaltrials.govdrugbank.com Irsogladine maleate is a gastric mucosal protective agent that works by enhancing intercellular communication and preventing reductions in gastric mucosal blood flow. nih.govpatsnap.com Another clinical trial was completed to compare the pharmacokinetics of a combination tablet of lafutidine and irsogladine maleate against the co-administration of the two drugs as individual tablets. fightingaddictioncenter.com The primary outcomes measured were the maximum observed concentration (Cmax) and the area under the plasma drug concentration-time curve (AUClast) for both compounds. fightingaddictioncenter.com

Beyond irsogladine, lafutidine's potential for other interactions has been noted. Because it raises gastric pH, it can decrease the absorption and thus the efficacy of drugs that require an acidic environment for absorption, such as certain antifungal agents (ketoconazole, itraconazole) and some antibiotics. drugbank.com Conversely, it may increase the absorption of other drugs like risedronic acid. drugbank.com Co-administration with antacids containing aluminum or magnesium hydroxide (B78521) may reduce the absorption of lafutidine, and it is recommended to space out their administration. patsnap.com

Methodological Approaches for Improving Representativeness in Clinical Trial Enrollment

Ensuring that clinical trial participants reflect the real-world patient population is an ethical and scientific imperative. antidote.menih.gov Underrepresentation of diverse groups limits the generalizability of study findings and can mask differences in treatment efficacy and safety among various populations. florencehc.comnih.gov Several methodological approaches can be adopted to improve representativeness in clinical trials, including those for gastroenterological drugs like lafutidine.

Key Strategies for Enhancing Diversity:

Community Engagement: Building long-term, trusting relationships with underserved communities is foundational. phrma.org This involves engaging community leaders and patient advocacy groups to educate communities about the importance of clinical research and to ensure trial designs are sensitive to community needs. phrma.orgtotaldiversity.com

Site Selection and Accessibility: Establishing clinical trial sites within diverse and underserved communities, rather than solely in academic medical centers, can significantly reduce barriers to participation. phrma.orgflorencehc.com Offering hybrid or decentralized trial options, which incorporate home visits or electronic check-ins, can also improve accessibility for individuals who face transportation or time constraints. antidote.me

Inclusive Eligibility Criteria: Trial sponsors should carefully review and justify all eligibility criteria to avoid unnecessarily excluding certain populations, such as older adults or individuals with common comorbidities, without strong scientific rationale. florencehc.com

Culturally Competent Outreach and Staffing: Developing a diverse pool of clinical trial investigators and staff who reflect the communities they serve can help build trust and improve communication. phrma.org All outreach materials should be culturally and linguistically appropriate for the target audience to ensure the messaging resonates and is clearly understood. transceleratebiopharmainc.com

Building Trust: Acknowledging and addressing historical injustices in medical research that have led to mistrust among certain populations is a critical step. florencehc.comajmc.com Transparent communication throughout the trial process, from design to the dissemination of results, is essential for building and maintaining trust. phrma.org

By implementing these multifaceted strategies, researchers conducting trials on lafutidine and other medications can work towards enrolling a more representative patient population, thereby enhancing the applicability and equity of their findings. nih.gov

Pharmacokinetic and Metabolic Research of Lafutidine with Relevance to Rac Trans Lafutidine

Absorption and Systemic Bioavailability Studies

Following oral administration, lafutidine (B194869) is rapidly absorbed from the gastrointestinal tract. researchgate.net Studies in healthy human volunteers have consistently shown a quick onset of appearance in plasma. researchgate.netnih.gov The time to reach maximum plasma concentration (tmax) has been observed to be approximately 1.60 ± 0.40 hours in Chinese subjects and 1.84 hours in Japanese volunteers. researchgate.net A study involving an Indian subpopulation reported a faster tmax of 0.95 ± 0.24 hours. researchgate.net

Bioequivalence studies have demonstrated consistency between different formulations of lafutidine tablets. researchgate.net One such study calculated the mean relative bioavailability of a test formulation to be 107.90% compared to the reference product, with the 90% confidence intervals for AUC and maximum plasma concentration (Cmax) falling within the standard acceptance range of 80.00% to 125.00%. researchgate.netdrugbank.com Pharmacokinetic parameters from various studies are summarized in the table below.

Table 1: Pharmacokinetic Parameters of Lafutidine in Healthy Volunteers

Parameter Population Value Source(s)
Cmax (ng/mL) Indian 265.15 ± 49.84 researchgate.net
Chinese 151.55 ± 54.49 researchgate.net
Japanese 133.90 researchgate.net
tmax (h) Indian 0.95 ± 0.24 researchgate.net
Chinese 1.60 ± 0.40 researchgate.net
Japanese 1.84 researchgate.net
AUC(0-t) (ng·h/mL) Indian 1033.13 ± 298.74 drugbank.com
t½ (h) Indian 1.92 ± 0.94 drugbank.com

Distribution Patterns and Tissue Affinity Research

After absorption into the bloodstream, lafutidine is distributed to the body's tissues. patsnap.com Its high lipophilicity facilitates its passage across cellular membranes. patsnap.com Pharmacodynamic studies indicate that lafutidine exerts its effects on the parietal cells in the stomach lining and has a direct protective effect on the esophageal mucosa, suggesting distribution to these tissues of the upper gastrointestinal tract. patsnap.comnih.govnih.gov

In a comparative pharmacokinetic study, the apparent volume of distribution after oral administration (Vd/F) for lafutidine was found to be significantly smaller than that of famotidine (B1672045). kegg.jp However, detailed quantitative studies using radiolabeled compounds to fully characterize the distribution pattern and affinity of lafutidine in various organs and tissues are not extensively available in the published literature. nih.govwuxiapptec.com

Elucidation of Metabolic Pathways and Comprehensive Metabolite Profiling

The primary site of lafutidine metabolism is the liver, where it is converted into several metabolites. patsnap.com The biotransformation of lafutidine is a key component of its clearance from the body. patsnap.com

Metabolite profiling has identified several biotransformation products of lafutidine. Key metabolites and process-related impurities that have been characterized include the sulfone and dihydro derivatives. The lafutidine sulfone metabolite results from the oxidation of the furfurylsulfinyl group of the parent molecule to a sulfonyl group. The dihydro impurity involves the reduction of the butenyl double bond in the molecule's side chain.

Table 2: Characterized Metabolites and Impurities of Lafutidine

Compound Name Chemical Name Molecular Formula CAS Number
Lafutidine Sulfone (Z)-2-((furan-2-ylmethyl)sulfonyl)-N-(4-((4-(piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-yl)acetamide C22H29N3O5S 174583-84-7
Lafutidine Dihydro Impurity 2-((furan-2-ylmethyl)sulfinyl)-N-(4-((4-(piperidin-1-ylmethyl)pyridin-2-yl)oxy)butyl)acetamide C22H31N3O4S 118288-14-5
Lafutidine N-Oxide 1-(((2-((Z)-4-((2-(furfurylsulfinyl)acetamido)methyl)but-2-en-1-yl)oxy)pyridin-4-yl)methyl)piperidine 1-oxide Not specified 169899-18-7

Lafutidine metabolism is mediated by the cytochrome P450 (CYP) enzyme system. kegg.jp Specifically, CYP3A4 and CYP2D6 have been identified as metabolizing enzymes for lafutidine. kegg.jp These enzymes are known to exhibit significant genetic polymorphisms, which can lead to interindividual differences in drug metabolism rates. mdpi.com

For instance, individuals can be classified into different metabolizer phenotypes (e.g., poor, intermediate, extensive, or ultra-rapid metabolizers) based on their genetic makeup for enzymes like CYP2D6 and CYP2C19. mdpi.comstjude.orgclevelandheartlab.comnih.gov While lafutidine is a known substrate for CYP2D6 and CYP3A4, and studies have linked the pharmacokinetics of other H2-receptor antagonists and proton pump inhibitors to CYP2C19 genotypes, specific clinical studies quantifying the impact of these polymorphisms directly on the pharmacokinetic profile of lafutidine are not widely reported in the literature. kegg.jpnih.govbasicmedicalkey.com Such genetic variations could theoretically influence the plasma concentrations and clearance of lafutidine, potentially affecting its pharmacodynamic response. mdpi.com

Excretion Pathways and Systemic Clearance Mechanisms

The elimination of lafutidine and its metabolites occurs primarily through renal excretion into the urine. patsnap.com The elimination half-life of lafutidine is relatively short, reported to be in the range of one to three hours. patsnap.com A bioequivalence study reported a mean elimination half-life of approximately 1.92 to 2.05 hours. drugbank.com

Systemic clearance of lafutidine involves both hepatic metabolism and renal excretion. The oral clearance (CL/F) of lafutidine has been reported to be significantly smaller than that of famotidine. kegg.jp For other drugs in the H2-receptor antagonist class, such as famotidine, renal clearance has been shown to exceed the glomerular filtration rate, indicating that active tubular secretion is a significant mechanism of elimination. nih.govnih.govnih.gov While this is a known renal pathway for similar compounds, specific studies to quantify the contributions of glomerular filtration and active tubular secretion to the renal clearance of lafutidine itself are limited.

Pharmacokinetic Modeling and Simulation for Predictive Research

The pharmacokinetic properties of lafutidine have been analyzed using mathematical models. nih.gov A one-compartment model has been successfully applied to describe the plasma concentration-time data of lafutidine following oral administration. nih.gov

In pharmacokinetic-pharmacodynamic (PK/PD) analyses, researchers have noted a delay between the peak plasma concentration of lafutidine and its maximum effect on intragastric pH. researchgate.net This phenomenon, observed as an anticlockwise hysteresis loop when plotting plasma concentration versus effect, suggests a lag in equilibration between the drug in the plasma and at its site of action. researchgate.net To account for this, an "effect site" compartment has been incorporated into pharmacodynamic models for lafutidine. researchgate.net

While specific, complex predictive models such as physiologically based pharmacokinetic (PBPK) models for lafutidine are not widely published, such models are increasingly used in drug development. nih.govpharmajen.compurdue.educhalmers.se PBPK models integrate drug-specific data with physiological information to simulate drug behavior, predict pharmacokinetics in various populations, and explore potential drug-drug interactions. nih.govmdpi.comsemanticscholar.org A PBPK/PD model has been developed for the related H2-receptor antagonist famotidine, demonstrating the utility of this approach for predictive research within this drug class. nih.gov

Structure Activity Relationship Sar Studies of Lafutidine and Its Stereoisomers

Impact of trans-Configuration on Biological Activity and Receptor Interaction

The spatial arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. This is because drug-receptor interactions are highly specific, and even minor changes in the three-dimensional structure of a drug can alter its binding affinity and efficacy.

Influence on Gastroprotective and Antisecretory Potency

The antisecretory activity of lafutidine (B194869) is a direct consequence of its ability to block histamine (B1213489) H2 receptors on parietal cells. patsnap.com Therefore, any difference in receptor binding affinity between the cis and trans isomers would likely translate into a difference in their antisecretory potency. Furthermore, lafutidine's gastroprotective effects are, in part, mediated by mechanisms independent of H2 receptor blockade, such as the stimulation of capsaicin-sensitive afferent neurons. nih.govnih.gov The stereochemistry of the molecule could also influence its interaction with the components of these alternative pathways. Without direct comparative studies, it is difficult to definitively state the influence of the trans-configuration on these biological activities. However, it is a critical area for future research to fully elucidate the SAR of lafutidine.

Design and Synthesis of Analogues for Enhanced Efficacy or Specificity

The development of analogues of a lead compound is a common strategy in medicinal chemistry to improve its pharmacological profile. While specific studies on the design and synthesis of lafutidine analogues are not extensively reported in the literature, the synthesis of lafutidine itself provides a basis for potential modifications. The synthesis of lafutidine has been described in various patents, outlining multi-step processes. google.comgoogle.comguidechem.com These synthetic routes could potentially be adapted to introduce variations in different parts of the molecule, such as the furan (B31954) ring, the sulfinyl group, the pyridine (B92270) ring, or the piperidine (B6355638) moiety. The aim of such modifications would be to enhance properties like receptor binding affinity, duration of action, metabolic stability, or to modulate its gastroprotective effects. For instance, altering the substituents on the pyridine or furan rings could influence the electronic and steric properties of the molecule, potentially leading to improved interactions with the H2 receptor.

Computational Chemistry and Molecular Docking Approaches for rac trans-Lafutidine

Computational methods, such as molecular docking and pharmacophore modeling, are powerful tools for investigating drug-receptor interactions and guiding drug design. A computational study involving lafutidine and other H2 receptor antagonists has been conducted to develop a ligand-based pharmacophore model. bepls.com This model helps to identify the key chemical features required for H2 receptor inhibition. Such studies typically involve docking the ligand into a model of the receptor's binding site to predict the binding conformation and estimate the binding affinity.

While this study provides valuable insights into the interaction of lafutidine with the H2 receptor, there is a lack of specific computational research focused on this compound. Molecular docking and molecular dynamics simulations of both the cis and trans isomers of lafutidine could provide a theoretical basis for understanding any differences in their binding modes and affinities for the H2 receptor. These computational approaches could predict which isomer has a more favorable interaction with the receptor and identify the key amino acid residues involved in the binding. Such in silico studies would be invaluable in guiding the synthesis and biological evaluation of lafutidine stereoisomers.

Investigation of DNA Binding Properties and Potential Adjuvant Anticancer Activity in Relation to Structure

Interestingly, the biological activities of lafutidine may extend beyond its effects on the gastrointestinal system. A 2017 study investigated the interaction of lafutidine with calf thymus DNA (ctDNA) and explored its potential as an adjuvant anticancer agent. nih.gov This research utilized a combination of experimental techniques and computational methods to characterize the binding of lafutidine to DNA.

The study found that lafutidine binds to the minor groove of DNA primarily through hydrogen bonds and van der Waals forces. nih.gov The binding constant (K) was determined to be in the order of 10^3 M^-1. nih.gov Molecular docking and molecular dynamics simulations further supported the minor groove binding mode and suggested that lafutidine preferentially binds to A-T rich regions of DNA. nih.gov The interaction with DNA was found to cause a slight perturbation in the DNA's secondary structure. nih.gov These findings suggest that lafutidine's interaction with DNA could be a potential mechanism for adjuvant anticancer activity, although further research is needed to validate this in vivo. The structural features of lafutidine that contribute to its DNA binding affinity would be a key area of investigation for the development of any potential anticancer applications.

Emerging Research Areas and Unexplored Therapeutic Potential of Rac Trans Lafutidine

Role in Modulating Systemic Inflammatory Responses Beyond the Gastrointestinal Tract

The potential for rac trans-lafutidine to modulate systemic inflammatory responses is an area of growing interest. This hypothesis stems from its known ability to inhibit neutrophil activation, a key process in inflammation. wikipedia.orgnih.gov In studies on stress-induced gastric injury, lafutidine (B194869) was found to inhibit neutrophil activation, an effect not observed with other H2-receptor antagonists like famotidine (B1672045). nih.gov This inhibition is linked to the activation of sensory neurons and the subsequent increase in the production of prostacyclin, a potent inhibitor of neutrophil activation. nih.gov

While current research has focused on the gastrointestinal tract, the activation of sensory neurons and modulation of neutrophil activity are mechanisms that could have systemic implications. Chronic inflammatory conditions, regardless of their primary location, are often characterized by excessive neutrophil activation and infiltration. By potentially attenuating this response, this compound could theoretically offer therapeutic benefits in a broader range of inflammatory disorders. Further research is warranted to explore whether the effects of lafutidine on neutrophil function extend beyond the gut and can influence systemic inflammatory pathways.

Interactions with the Neuro-Gastrointestinal Axis and Beyond

The communication between the central nervous system and the gastrointestinal tract, known as the neuro-gastrointestinal axis, is crucial for maintaining homeostasis. Lafutidine's interaction with this axis appears to be a key component of its therapeutic action, extending beyond its H2-receptor antagonism. A significant body of evidence points to lafutidine's gastroprotective effects being mediated by capsaicin-sensitive afferent neurons (CSAN). nih.govnih.govnih.gov

Activation of these sensory nerves by lafutidine leads to several protective mechanisms:

Increased Gastric Mucosal Blood Flow: Lafutidine causes a sustained, dose-dependent increase in gastric mucosal blood flow, a response that is abolished by the chemical ablation of afferent nerves. nih.govnbinno.com This enhanced blood flow is vital for tissue repair and regeneration. nbinno.com

Stimulation of Mucin and Bicarbonate Secretion: Lafutidine enhances the production of mucin and bicarbonate, which form a protective barrier against gastric acid. patsnap.comnbinno.compatsnap.com This effect also appears to be linked to CSAN activation.

Release of Calcitonin Gene-Related Peptide (CGRP): Lafutidine enhances the release of CGRP from sensory neurons. nih.gov CGRP is a potent vasodilator and plays a role in regulating gastric mucosal blood flow and maintaining mucosal integrity. nih.gov

These findings suggest that lafutidine actively modulates the sensory nerve component of the gut-brain axis to enhance mucosal defense. nih.govnih.gov While current research has primarily focused on the stomach and esophagus, the widespread presence of sensory neurons throughout the body raises the possibility that lafutidine could have broader effects on the neuro-gastrointestinal axis and potentially other neuro-regulatory processes. Future investigations could explore the impact of this compound on gut motility, visceral hypersensitivity, and the communication pathways between the gut microbiota and the central nervous system.

Drug Repurposing Research for Novel Clinical Indications

The unique mechanism of action of lafutidine, particularly its influence on sensory neurons and mucosal protection, makes it a candidate for drug repurposing in conditions beyond its current indications. The concept of drug repurposing, or finding new uses for existing drugs, can significantly reduce the time and cost of drug development.

One promising area for the repurposing of lafutidine is in inflammatory conditions of the lower gastrointestinal tract. A study on dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in rats, a model for ulcerative colitis, found that daily administration of lafutidine significantly reduced the severity of the colitis. nih.gov This protective effect was mimicked by capsaicin (B1668287) and was abolished by the chemical ablation of capsaicin-sensitive afferent neurons, suggesting the same sensory nerve-mediated mechanism is at play in the colon. nih.gov The study also found that lafutidine increased mucus secretion in the colonic mucosa, which may contribute to its protective effects. nih.gov

Furthermore, lafutidine has shown protective effects against loxoprofen-induced small intestinal lesions in rats. nih.gov This effect was also mediated by CSAN and was associated with increased mucus secretion and suppression of bacterial invasion. nih.gov These findings suggest a potential role for this compound in managing non-steroidal anti-inflammatory drug (NSAID)-induced enteropathy.

The following table summarizes preclinical studies suggesting potential new applications for lafutidine:

Potential Indication Animal Model Key Findings Mediating Mechanism
Ulcerative ColitisDextran Sulfate Sodium (DSS)-induced colitis in ratsReduced severity of colitis, mitigated changes in colon length and myeloperoxidase activity. nih.govCapsaicin-sensitive afferent neurons, enhancement of colonic mucus secretion. nih.gov
NSAID-induced EnteropathyLoxoprofen-induced small intestinal lesions in ratsPrevented hemorrhagic lesions, increased mucus secretion, suppressed bacterial invasion. nih.govCapsaicin-sensitive afferent neurons, increased Muc2 expression. nih.gov
Reflux EsophagitisPyloric ligation-induced reflux esophagitis in ratsReduced hemorrhagic esophageal lesion size.Capsaicin-sensitive afferent neurons.
Intestinal Mucositis5-fluorouracil-induced intestinal mucositis in miceAttenuated mucositis, diarrhea, and body weight loss.Activation of extrinsic primary afferent neurons.

These preclinical findings provide a strong rationale for further investigation into the clinical utility of this compound for these and other conditions.

Investigating the Therapeutic Value in Conditions with Unmet Medical Needs

The multifaceted mechanism of this compound suggests its potential therapeutic value in a variety of conditions where current treatments are inadequate. Its ability to enhance mucosal defense mechanisms through sensory nerve activation could be beneficial in a range of gastrointestinal disorders characterized by mucosal barrier dysfunction.

For instance, in conditions such as inflammatory bowel disease (IBD), where there is a chronic need for therapies that promote mucosal healing, the mechanisms demonstrated by lafutidine in preclinical models are highly relevant. nih.gov Its ability to increase mucus secretion and protect against inflammation-induced damage could offer a complementary approach to existing immunomodulatory therapies. nih.govnih.gov

Moreover, the connection between lafutidine, sensory neurons, and the regulation of blood flow could be explored in the context of ischemic conditions of the gut. By enhancing mucosal blood flow, this compound might offer a protective effect in situations of reduced blood supply.

The potential for this compound to be effective in these areas with significant unmet medical needs underscores the importance of continued research into its mechanisms of action beyond H2-receptor antagonism. Future clinical trials are necessary to determine if the promising preclinical findings translate into tangible benefits for patients with these challenging conditions.

Challenges, Methodological Advancements, and Future Research Directions in Rac Trans Lafutidine Research

Addressing Specific Research Gaps Related to rac trans-Lafutidine's Isomeric Properties

A significant and underexplored area in lafutidine (B194869) research pertains to its stereochemistry. Lafutidine is administered as a racemic mixture of trans isomers. However, the distinct pharmacological and pharmacokinetic profiles of the individual enantiomers remain largely uncharacterized. This knowledge gap represents a critical challenge and a promising avenue for future investigation.

Current Research Gaps:

Stereospecific Pharmacodynamics: There is a lack of studies investigating the differential binding affinities and antagonist activities of the individual lafutidine enantiomers at the histamine (B1213489) H2 receptor. It is plausible that one enantiomer possesses greater potency or a different duration of action than the other, or that they may have different off-target effects.

Stereoselective Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profiles of the individual isomers have not been thoroughly elucidated. Enantiomers can exhibit different metabolic pathways, potentially leading to variations in bioavailability and clearance rates.

Interconversion Potential: The potential for in vivo interconversion of the lafutidine enantiomers is unknown. Such conversion could complicate the interpretation of pharmacokinetic and pharmacodynamic data from studies using the racemate.

Future Research Directions:

Chiral Separation and Characterization: The development of robust and scalable methods for the chiral separation of lafutidine enantiomers is a prerequisite for further stereospecific studies. Techniques such as chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) could be optimized for this purpose. A study by Pan et al. (2005) demonstrated the successful separation of cis and trans isomers of lafutidine using HPLC and identification with LC-MS, providing a methodological basis for future chiral separation studies. nih.gov

In Vitro and In Vivo Stereospecific Studies: Once isolated, the individual enantiomers should be subjected to comprehensive in vitro pharmacological profiling, including receptor binding assays and functional assays. Subsequent in vivo studies in animal models are necessary to compare the pharmacokinetic and pharmacodynamic properties of the individual enantiomers versus the racemic mixture.

Innovations in Preclinical Model Development (e.g., Organoids, Microphysiological Systems)

Traditional preclinical models, such as immortalized cell lines and animal models, have limitations in fully recapitulating human gastrointestinal physiology and pathophysiology. The advent of organoids and microphysiological systems (MPS), including "gut-on-a-chip" technology, offers unprecedented opportunities for more predictive and human-relevant preclinical research on this compound.

Methodological Advancements:

Gastric Organoids: Three-dimensional gastric organoids derived from human pluripotent stem cells or patient-specific induced pluripotent stem cells can replicate the cellular architecture and functionality of the gastric epithelium, including the presence of acid-secreting parietal cells. These models could be invaluable for studying the direct effects of lafutidine on gastric acid secretion in a human-relevant context. escholarship.org

Microphysiological Systems (MPS): MPS can model the dynamic microenvironment of the gut, incorporating physiological fluid flow, mechanical cues, and even co-culture with immune cells and microbiota. A "gut-on-a-chip" model could be used to investigate the absorption and metabolism of lafutidine, as well as its interactions with other cell types in the gastrointestinal tract.

Future Research Directions:

Lafutidine Efficacy and Toxicity Screening: Gastric organoids can be used as a high-throughput screening platform to assess the efficacy of lafutidine and its individual isomers in inhibiting acid secretion. Furthermore, these models can be employed to investigate potential off-target effects and cytotoxicity in a more physiologically relevant system than traditional 2D cell cultures.

Modeling Disease States: Patient-derived organoids from individuals with specific acid-related disorders, such as gastroesophageal reflux disease (GERD) or peptic ulcer disease, could be used to study the differential response to lafutidine and to identify potential biomarkers of treatment success or failure.

Strategic Advancements in Clinical Trial Design for Broader Patient Representation

Ensuring that clinical trial populations reflect the diversity of real-world patient populations is a critical challenge in drug development. clinicalleader.com Future clinical trials for this compound should incorporate strategic advancements to enhance patient representation and the generalizability of findings.

Challenges in Patient Representation:

Underrepresentation of Minorities: Ethnic and racial minorities are often underrepresented in clinical trials for gastrointestinal disorders, which can limit the understanding of a drug's efficacy and safety across different populations. clinicalleader.com

Exclusion of Complex Patients: Clinical trials frequently have strict inclusion and exclusion criteria that may exclude elderly patients, individuals with multiple comorbidities, or those taking concomitant medications. This can lead to a gap between the results of clinical trials and real-world effectiveness.

Future Research Directions:

Decentralized Clinical Trials (DCTs): Leveraging digital health technologies to conduct decentralized or hybrid trials can reduce the burden on participants by minimizing the need for travel to trial sites. This can improve access for individuals in remote or underserved areas.

Community-Based Participatory Research (CBPR): Engaging with community leaders and patient advocacy groups can help build trust and improve the recruitment and retention of diverse patient populations. ajmc.comtargetedonc.compremier-research.com

Adaptive Trial Designs: Adaptive clinical trial designs allow for modifications to be made to the trial protocol based on interim data, which can improve the efficiency of the trial and potentially allow for the inclusion of a broader range of patients.

StrategyObjectivePotential Impact on Lafutidine Research
Decentralized Clinical TrialsIncrease accessibility and reduce participant burdenBroader geographic and socioeconomic representation in lafutidine efficacy and safety studies.
Community-Based Participatory ResearchBuild trust and improve recruitment of underrepresented groupsEnhanced enrollment of diverse ethnic and racial populations in trials for acid-related disorders.
Adaptive Trial DesignsIncrease trial efficiency and flexibilityMore rapid evaluation of lafutidine in different patient subgroups and dosing regimens.

Integration of Omics Technologies (e.g., Metabolomics, Transcriptomics) for Toxicity Prediction and Mechanistic Understanding

Omics technologies, such as metabolomics and transcriptomics, provide a powerful, unbiased approach to understanding the systemic effects of drugs and can be instrumental in predicting toxicity and elucidating mechanisms of action.

Methodological Advancements:

Metabolomics: This involves the comprehensive analysis of small-molecule metabolites in biological samples. It can provide a snapshot of the metabolic state of an organism and identify metabolic pathways perturbed by drug exposure.

Transcriptomics: This technology allows for the analysis of the complete set of RNA transcripts in a cell or organism, providing insights into gene expression changes in response to a drug.

Future Research Directions:

Predictive Toxicology: By analyzing the metabolomic and transcriptomic profiles of preclinical models or patient samples, it may be possible to identify early biomarkers of lafutidine-induced toxicity, even before clinical signs are apparent.

Mechanistic Insights: Omics technologies can help to uncover novel mechanisms of action for lafutidine beyond its known H2-receptor antagonism. For instance, transcriptomic analysis of gastric cells treated with lafutidine could reveal changes in gene expression related to mucosal defense or inflammation. nih.gov

Personalized Medicine: By correlating omics data with clinical outcomes, it may be possible to identify patient subpopulations that are more likely to respond favorably to lafutidine or are at a higher risk of adverse effects.

Research into Novel Drug Delivery Systems to Optimize Pharmacological Profiles

The pharmacokinetic profile of a drug is a key determinant of its efficacy and safety. Research into novel drug delivery systems for this compound aims to optimize its pharmacological profile by controlling its release and targeting its delivery.

Methodological Advancements:

Gastro-retentive Drug Delivery Systems (GRDDS): These systems are designed to prolong the residence time of the drug in the stomach, which can be beneficial for drugs that have a narrow absorption window in the upper gastrointestinal tract. Several studies have explored the development of floating and mucoadhesive tablets for lafutidine to achieve a sustained release and improve bioavailability. nih.govtandfonline.comglobalresearchonline.nettandfonline.comwisdomlib.orgscispace.comwisdomlib.orgresearchgate.net

Nanoparticle-based Delivery: Nanoparticles can be engineered to encapsulate drugs, protecting them from degradation and enabling targeted delivery to specific sites in the gastrointestinal tract. researchgate.netnih.govnih.govpharmtech.commdpi.com This could potentially reduce systemic side effects and enhance the local therapeutic effect of lafutidine.

Research Findings on Lafutidine Drug Delivery Systems:

Delivery SystemFormulation StrategyKey FindingsReference(s)
Floating TabletsGas-forming agents and hydrophilic polymers (e.g., HPMC, Trigonella foenum mucilage)Prolonged gastric residence time (over 24 hours in some formulations) and controlled drug release. globalresearchonline.net
Mucoadhesive TabletsNatural polymers (e.g., sodium alginate, xanthan gum, karaya gum)Good mucoadhesive strength and sustained drug release for up to 12 hours. nih.govtandfonline.comtandfonline.com
NanosuspensionsSolvent anti-solvent precipitation with stabilizers (e.g., PVP K-90)Enhanced solubility and dissolution rate of the poorly water-soluble drug. researchgate.net

Future Research Directions:

Combination Delivery Systems: Exploring the development of drug delivery systems that combine multiple strategies, such as a gastro-retentive system that also incorporates nanoparticles for targeted delivery to the gastric mucosa.

Stimuli-responsive Systems: Designing delivery systems that release lafutidine in response to specific physiological stimuli, such as the low pH of the stomach, could further enhance its therapeutic efficacy.

Longitudinal Studies on Long-term Efficacy, Safety, and Real-World Outcomes

While clinical trials provide essential data on the efficacy and safety of a drug under controlled conditions, longitudinal studies and the analysis of real-world data are crucial for understanding its long-term performance and effectiveness in routine clinical practice.

Current Gaps in Knowledge:

Long-term Efficacy: There is a need for more long-term studies to evaluate the sustained efficacy of lafutidine in managing chronic acid-related disorders and to assess the potential for tachyphylaxis (diminished response over time).

Real-World Effectiveness: Data on the effectiveness of lafutidine in diverse, real-world patient populations, including those with comorbidities and concomitant medications, is limited.

Comparative Effectiveness: Head-to-head, long-term, real-world studies comparing lafutidine with other acid-suppressing agents, such as proton pump inhibitors (PPIs) and other H2-receptor antagonists, are needed to better define its place in therapy.

Future Research Directions:

Prospective, Long-term Observational Studies: Conducting large-scale, prospective observational studies can provide valuable data on the long-term safety and effectiveness of lafutidine in a real-world setting.

Analysis of Real-World Data (RWD): Leveraging electronic health records (EHRs) and administrative claims databases can provide insights into prescribing patterns, patient adherence, and clinical outcomes associated with lafutidine use on a large scale.

Q & A

Q. What are the primary pharmacological targets of rac trans-Lafutidine, and how should these inform experimental design?

Methodological Answer: Begin by reviewing receptor-binding assays and molecular docking studies to identify targets (e.g., histamine H₂ receptors, gastroprotective pathways). Design dose-response experiments using in vitro models (e.g., gastric epithelial cells) to validate target engagement. Include controls for enantiomeric specificity, as stereochemistry impacts activity . Reproducibility requires detailed protocols for cell culture conditions and ligand concentrations, per journal standards for methods sections .

Q. What validated in vitro and in vivo models are recommended for assessing this compound’s efficacy and safety?

Methodological Answer: Use in vitro models like isolated guinea pig atrium for H₂ receptor affinity and rat gastric ulcer models for efficacy. For toxicity, employ hepatocyte viability assays and renal function markers in rodent models. Ensure consistency by adhering to OECD guidelines for in vivo studies, including sample size justification and blinding protocols .

Q. How should researchers address variability in this compound’s pharmacokinetic parameters across studies?

Methodological Answer: Conduct meta-analyses of existing pharmacokinetic data (e.g., Cmax, t½) using tools like PRISMA. Stratify results by species, dosage form, and metabolic enzymes (e.g., CYP450 isoforms). Present variability in tables with confidence intervals, avoiding redundancy between text and figures . Validate findings via crossover studies in human volunteers with controlled diets and genetic profiling for metabolizer status .

Q. What analytical techniques are most reliable for quantifying this compound in biological matrices?

Methodological Answer: Use HPLC-MS/MS with deuterated internal standards for plasma/serum analysis. Validate methods per ICH M10 guidelines, including selectivity, matrix effects, and stability under storage conditions. For tissue samples, employ homogenization followed by SPE cleanup. Report limits of detection/quantitation and cross-validate with independent labs .

Advanced Research Questions

Q. How can contradictory findings in this compound’s gastroprotective mechanisms be resolved?

Methodological Answer: Apply systems pharmacology approaches to model receptor-ligand dynamics and downstream signaling (e.g., MAPK pathways). Use knockout rodent models to isolate target contributions. Perform sensitivity analyses to identify confounding variables (e.g., gut microbiota interactions). Publish negative results and raw data in repositories like Zenodo to enable reanalysis .

Q. What computational strategies optimize this compound’s enantiomeric separation during synthesis?

Methodological Answer: Combine DFT calculations (e.g., Gaussian software) to predict chiral stationary phase interactions with molecular dynamics simulations. Validate with chiral HPLC using polysaccharide-based columns. Compare computational predictions with empirical retention times, reporting root-mean-square deviations (RMSD) in supplementary materials .

Q. What statistical frameworks are appropriate for analyzing non-linear dose-response relationships in this compound studies?

Methodological Answer: Use mixed-effects models (e.g., NLME) to account for inter-individual variability. Apply Akaike/Bayesian criteria to compare sigmoidal vs. biphasic models. For small sample sizes, bootstrap confidence intervals or Bayesian hierarchical models. Report goodness-of-fit metrics (R², RMSE) and residual plots .

Q. How can researchers design studies to differentiate this compound’s therapeutic effects from placebo in comorbid populations?

Methodological Answer: Implement adaptive trial designs with pre-specified interim analyses. Stratify cohorts by comorbidities (e.g., diabetes, CKD) and use propensity score matching to reduce bias. Include biomarkers like prostaglandin E₂ levels as secondary endpoints. Power calculations must account for heterogeneity, with sensitivity analyses for missing data .

Q. What protocols ensure reproducibility in this compound’s preclinical toxicity assessments?

Methodological Answer: Follow ARRIVE 2.0 guidelines for in vivo studies: detailed anesthesia protocols, histopathology scoring criteria, and randomization methods. Use positive controls (e.g., omeprazole for gastric toxicity) and pre-register study designs on platforms like Open Science Framework. Share raw histology images via platforms like Figshare .

Q. How should multi-omics data (e.g., transcriptomics, metabolomics) be integrated to elucidate this compound’s mode of action?

Methodological Answer: Apply weighted gene co-expression network analysis (WGCNA) to identify hub genes/pathways. Pair with metabolomic data (LC-MS) using pathway enrichment tools (MetaboAnalyst). Validate findings via CRISPR-Cas9 gene silencing in in vitro models. Use Venn diagrams or UpSet plots to visualize overlapping omics signals .

Data Presentation and Reporting Standards

  • Tables : Summarize pharmacokinetic parameters (e.g., AUC, Vd) across species in a comparative table, highlighting interspecies scaling factors. Avoid duplicating data in text .
  • Figures : Use line graphs for dose-response curves with error bars (SEM/CI) and heatmaps for omics data. Ensure high resolution (≥300 DPI) and colorblind-friendly palettes .
  • Supplemental Materials : Include raw chromatograms, statistical code (R/Python), and extended methods. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.